1-Chloromethyl-2-fluoronaphthalene
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Overview
Description
1-Chloromethyl-2-fluoronaphthalene is an organic compound with the molecular formula C₁₁H₈ClF It is a derivative of naphthalene, where a chlorine atom is attached to the methyl group at the first position and a fluorine atom is attached to the second position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethyl-2-fluoronaphthalene can be synthesized through several methods. One common approach involves the chloromethylation of 2-fluoronaphthalene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethyl-2-fluoronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The fluorine atom on the naphthalene ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide.
Electrophilic Substitution: Common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of this compound.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
1-Chloromethyl-2-fluoronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloromethyl-2-fluoronaphthalene depends on its specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloronaphthalene: Similar in structure but lacks the fluorine atom, affecting its reactivity in electrophilic substitution reactions.
1-Chloronaphthalene: Similar in structure but lacks the fluorine atom, affecting its overall chemical properties and reactivity.
Uniqueness: 1-Chloromethyl-2-fluoronaphthalene is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H8ClF |
---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
1-(chloromethyl)-2-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
InChI Key |
XDXUPEJAOPUYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCl)F |
Origin of Product |
United States |
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